molecular formula C19H19N5OS B7523155 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No.: B7523155
M. Wt: 365.5 g/mol
InChI Key: NAFKCELPLOEPIP-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone is a complex organic compound that features a quinoline moiety linked to a triazole ring via a sulfanyl-ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Synthesis of the Triazole Ring: The triazole ring is often formed via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Linking the Moieties: The final step involves the coupling of the quinoline and triazole rings through a sulfanyl-ethanone bridge. This can be achieved using thiol-ene click chemistry, where a thiol group reacts with an alkene under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Skraup synthesis and Huisgen cycloaddition, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced to a triazoline using reducing agents such as lithium aluminum hydride.

    Substitution: The ethanone bridge can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.

    Substitution: Nucleophiles (amines, alcohols), base (sodium hydride), solvent (dimethylformamide), room temperature.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Triazoline derivatives.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone involves its interaction with various molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases, receptors like G-protein coupled receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways, and interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propanone: Similar structure but with a propanone bridge.

    1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]butanone: Similar structure but with a butanone bridge.

Uniqueness

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone is unique due to its specific combination of a quinoline and triazole ring linked by a sulfanyl-ethanone bridge, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c1-23-18(15-7-4-10-20-12-15)21-22-19(23)26-13-17(25)24-11-5-8-14-6-2-3-9-16(14)24/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFKCELPLOEPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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